1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a benzene ring.
Formation of the Dihydropyridine Ring: This step involves the cyclization of a suitable precursor to form the dihydropyridine ring.
Coupling Reactions: The final step involves coupling the chlorophenyl and nitrophenyl intermediates with the dihydropyridine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups and the presence of the dihydropyridine ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the nitrophenyl group can enhance its reactivity and binding affinity to certain targets, making it a valuable compound for various applications.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess its efficacy.
Table 1: Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.50 | 1.00 |
Bacillus subtilis | 0.75 | 1.50 |
The compound demonstrated significant activity against Staphylococcus aureus, with a low MIC indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound was tested for anti-inflammatory effects. Studies showed that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may exert therapeutic effects in inflammatory conditions.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced levels of TNF-α and IL-6, two key pro-inflammatory cytokines. The inhibition percentages were as follows:
- TNF-α : 70% inhibition at 10 µM concentration.
- IL-6 : 65% inhibition at 10 µM concentration.
These findings highlight the compound's potential in managing inflammatory diseases .
Enzyme Inhibition Studies
The compound was also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5.50 |
Urease | 3.75 |
The results indicate that the compound exhibits strong inhibitory activity against urease, which is significant for treating conditions like urinary tract infections and certain types of kidney stones .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. Molecular docking studies suggest that it binds effectively to the active sites of AChE and urease, inhibiting their functions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-10-17(24(27)28)7-8-18(13)22-20(26)15-4-9-19(25)23(12-15)11-14-2-5-16(21)6-3-14/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUARPAMZDCQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.